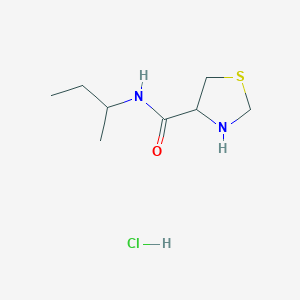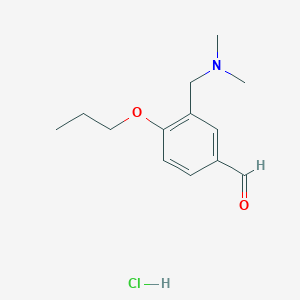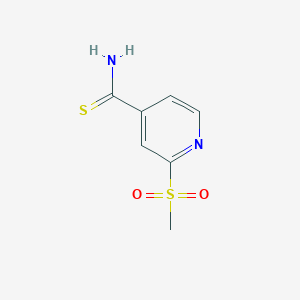
2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride
概要
説明
2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminoethyl group attached to a phthalazinone ring, which is further stabilized by the addition of hydrochloride. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride typically involves the reaction of phthalazinone with an appropriate aminoethylating agent under controlled conditions. The reaction is often carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimizations for large-scale manufacturing. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, advanced purification techniques such as crystallization and chromatography are employed to achieve high purity levels required for various applications.
化学反応の分析
Types of Reactions
2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to yield amines or other reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine to facilitate substitution reactions.
Major Products Formed
科学的研究の応用
2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This compound may also inhibit or activate certain enzymes, thereby modulating biochemical pathways and exerting its effects.
類似化合物との比較
Similar Compounds
- 2-Aminoethyl methacrylate hydrochloride
- 2-Aminoethyl methacrylamide hydrochloride
Comparison
Compared to these similar compounds, 2-(2-Aminoethyl)-1(2H)-phthalazinone hydrochloride is unique due to its phthalazinone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
2-(2-aminoethyl)phthalazin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c11-5-6-13-10(14)9-4-2-1-3-8(9)7-12-13;/h1-4,7H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCLVQCYEKQIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1532198.png)









